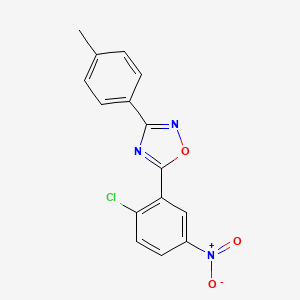
N-(2-methoxybenzyl)-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N'-1-naphthylthiourea, also known as MBNTU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to inhibit the activity of certain enzymes, which has implications for a variety of biological processes. In
作用機序
The mechanism of action of N-(2-methoxybenzyl)-N'-1-naphthylthiourea involves its ability to inhibit the activity of certain enzymes. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the active site of the enzyme, preventing it from catalyzing the production of melanin. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the enzyme and prevents it from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-N'-1-naphthylthiourea depend on the specific enzyme that it is inhibiting. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can reduce the production of melanin, which has implications for the treatment of hyperpigmentation and skin cancer. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can increase the levels of acetylcholine in the brain, which has implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea in lab experiments is that it is a highly specific inhibitor of certain enzymes. This allows researchers to study the effects of inhibiting these enzymes without interfering with other biological processes. However, one limitation of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.
将来の方向性
There are many potential future directions for research on N-(2-methoxybenzyl)-N'-1-naphthylthiourea. One area of interest is its use in the treatment of hyperpigmentation and skin cancer. Further studies are needed to determine the optimal dosage and delivery method for this application. Another area of interest is its use in the treatment of Alzheimer's disease. More research is needed to determine the safety and efficacy of N-(2-methoxybenzyl)-N'-1-naphthylthiourea for this application. Additionally, researchers may be interested in exploring the potential use of N-(2-methoxybenzyl)-N'-1-naphthylthiourea in other areas, such as the treatment of Parkinson's disease or the development of new insecticides.
合成法
N-(2-methoxybenzyl)-N'-1-naphthylthiourea can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methoxybenzylamine with carbon disulfide to form 2-methoxyphenyl isothiocyanate. This compound is then reacted with 1-naphthylamine to form N-(2-methoxybenzyl)-N'-1-naphthylthiourea. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity.
科学的研究の応用
N-(2-methoxybenzyl)-N'-1-naphthylthiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This has implications for the treatment of conditions such as hyperpigmentation and skin cancer. N-(2-methoxybenzyl)-N'-1-naphthylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-22-18-12-5-3-8-15(18)13-20-19(23)21-17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIJGCBJXYPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)


![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)



![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)